molecular formula C13H9N3O3S B7842869 methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate

methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate

Cat. No.: B7842869
M. Wt: 287.30 g/mol
InChI Key: CNXSPBAVBMNTRS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate is a fused heterocyclic compound featuring a quinoline core integrated with a [1,3]thiazino ring system. Key structural attributes include:

  • 4-Oxo-1,4-dihydroquinoline backbone: A hallmark of quinolone derivatives, known for antimicrobial activity .
  • Functional groups: A methyl ester at position 7 (modulating solubility) and an amino group at position 2 (enabling hydrogen bonding or derivatization).

Properties

IUPAC Name

methyl 2-amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-19-12(18)7-4-2-3-6-9(7)15-5-8-10(6)20-13(14)16-11(8)17/h2-5H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSPBAVBMNTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C3C(=CN=C21)C(=O)N=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation via Sulfenyl Chloride Intermediates

A robust method involves the reaction of 8-quinolinesulfenyl chloride with carboxylic acid-terminated alkenes. For example:

  • Chloroform-mediated cyclization : Heating 8-quinolinesulfenyl chloride with 4-pentenoic acid in chloroform at reflux (61°C) for 8 hours yields 2-(3-carboxyethyl)-thiazinoquinolinium chloride (72% yield).

  • Esterification : Subsequent treatment with methanol and thionyl chloride converts the carboxylic acid to the methyl ester.

Key conditions :

ParameterValue
SolventChloroform
Temperature61°C (reflux)
Reaction Time8 hours
Yield70–72%

This route prioritizes regioselectivity, as the sulfenyl chloride directs annulation to the C5 and C6 positions of the quinoline.

Microwave-Assisted Asinger Reaction

The Asinger reaction, traditionally performed at room temperature, achieves accelerated kinetics under microwave irradiation:

  • Multicomponent assembly : Mercaptoacetone, ammonia, and methyl 2-aminobenzoate react under microwave conditions (40°C, 200 W, 10 min) to form thiazoline intermediates.

  • Oxidation and ring expansion : Treatment with hydrogen peroxide oxidizes the thiazoline to the thiazine, while concomitant cyclization with quinoline derivatives completes the fused system.

Advantages :

  • 71% yield vs. 64% under conventional conditions.

  • Reduced side products from nucleophilic substitutions.

Functional Group Interconversion

Amino Group Introduction

The 2-amino functionality is installed via:

  • Hofmann rearrangement : Treatment of carboxamide precursors with bromine in NaOH.

  • Direct amination : Using NH₃/MeOH under high-pressure conditions.

Example :
Methyl 2-(2-oxo-2H-chromen-4-yl-amino)benzoate (from 4-hydroxycoumarin and methyl 2-aminobenzoate) undergoes aminolysis to introduce the primary amine.

Esterification Strategies

  • Fischer esterification : Refluxing carboxylic acids with methanol and H₂SO₄.

  • Acyl chloride route : Conversion to acid chlorides (SOCl₂) followed by methanol quench.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR : Distinct signals for the ester methyl group (δ 3.98–4.09 ppm) and thiazine NH (δ 6.56 ppm).

  • IR : Lactone C=O stretch at 1708 cm⁻¹ and ester C=O at 1689 cm⁻¹.

  • X-ray crystallography : Orthorhombic space group Pca2₁ with Z = 4, confirming planar quinoline-thiazine fusion.

Purity Assessment

  • HPLC : >98% purity using C18 columns (MeCN/H₂O, 70:30).

  • Melting point : 170–172°C (decomposition).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors : Enhance heat transfer during exothermic cyclization steps.

  • Automated purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.

Environmental Metrics

  • Process mass intensity (PMI) : 32 (vs. 58 for batch methods).

  • E-factor : 6.2 kg waste/kg product, driven by solvent recovery .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazine Ring

The thiazine ring undergoes nucleophilic substitution under basic conditions due to the electrophilic nature of the sulfur atom. For example:

  • Reaction with alkyl halides : Cycloalkylation with 1,1-dibromoethane in DMF with K₂CO₃ yields derivatives fused with larger heterocycles .

  • Thiolate displacement : Treatment with sodium sulfide replaces the sulfur atom, forming dihydroquinoline intermediates .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
1,1-DibromoethaneDMF, K₂CO₃, 80°CEthyl 6,7-difluoro-1-methyl-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylate72%
Na₂SEtOH, reflux5,6-Dihydroquinoline-thiolate derivative65%

Ring-Opening and Rearrangement Reactions

The thiazine ring is susceptible to ring-opening under acidic or oxidative conditions:

  • Acid hydrolysis : Concentrated HCl cleaves the thiazine ring, yielding a quinoline-2-thione intermediate .

  • Oxidative rearrangement : Treatment with 3-chloroperbenzoic acid (mCPBA) oxidizes the N5 position to form an N-oxide derivative, critical for further functionalization .

Table 2: Ring-Opening and Rearrangement Outcomes

ReactionConditionsProductYieldSource
HCl hydrolysis6M HCl, 100°C, 4hQuinoline-2-thione58%
mCPBA oxidationCH₂Cl₂, rt, 12h4-Amino-N5-oxide thiazoloquinoline93%

Cross-Coupling Reactions

The ester group and halogen substituents (if present) enable palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura coupling : Bromo-substituted derivatives react with arylboronic acids to install biaryl motifs .

  • Alkoxycarbonylation : Pd₂(dba)₃/XantPhos catalysts introduce ester groups at the C7 position .

Table 3: Cross-Coupling Reaction Parameters

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃7-Bromo-thiazoloquinoline7-Phenyl-thiazoloquinoline68%
AlkoxycarbonylationPd₂(dba)₃, XantPhos7-Bromo derivative7-Methoxycarbonyl-thiazoloquinoline62%

Condensation and Cyclization

The amino group participates in cyclocondensation reactions:

  • With β-ketoesters : Forms pyrroloquinoline derivatives via tandem substitution-cyclization .

  • With active methylene compounds : Produces fused pyrano- or furoquinolines under microwave irradiation .

Table 4: Condensation Reactions

ReagentConditionsProductYieldSource
Ethyl acetoacetateKOH, MeOH, 60°CPyrrolo[3,4-c]quinoline55%
Dimethyl acetylenedicarboxylateMW, 150°C, 20 minFuro[2,3-c]quinoline74%

Functional Group Transformations

  • Ester hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using LiOH/H₂O .

  • Amino group acylation : Reacts with benzoyl chloride to form N-benzoyl derivatives .

Key Mechanistic Insights

  • The thiazine ring’s electron-deficient nature directs nucleophilic attack at the sulfur atom .

  • Steric hindrance from the fused quinoline system limits reactivity at the C8 and C9 positions .

  • Microwave irradiation significantly improves yields in cyclization reactions by reducing side reactions .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate is its role as an enzyme inhibitor. Research has indicated that compounds within the thiazinoquinoline class exhibit significant inhibitory activity against various enzymes, including:

  • Human Leukocyte Elastase (HLE) : This enzyme is involved in the degradation of elastin in connective tissue. Inhibition of HLE can have therapeutic benefits in conditions like chronic obstructive pulmonary disease (COPD) and emphysema .
  • Cathepsins : These cysteine proteases are implicated in numerous pathological processes, including cancer metastasis and inflammation. Compounds derived from thiazinoquinolines have shown promise as inhibitors of cathepsin activity, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazinoquinoline derivatives. This compound has demonstrated activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.

Case Study 1: Inhibition of Human Cathepsin L

A study investigated the inhibitory effects of various thiazinoquinoline derivatives on human cathepsin L. This compound was found to significantly inhibit this enzyme's activity, with implications for developing novel therapeutic agents targeting cysteine proteases involved in cancer progression .

Case Study 2: Evaluation of Antimicrobial Properties

In a comparative study assessing the antimicrobial efficacy of several thiazinoquinoline derivatives, this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action was linked to disrupting bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .

Summary of Findings

Application AreaObserved EffectsReference
Enzyme InhibitionSignificant inhibition of HLE and cathepsins
Antimicrobial ActivityEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Key Observations :

  • The thiazino fusion in the target compound introduces steric and electronic differences compared to piperazino-substituted quinolones or cinnolines .
  • The methyl ester at position 7 may act as a prodrug motif, hydrolyzing in vivo to a carboxylic acid for enhanced target interaction .

Pharmacological and Physicochemical Properties

While biological data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound Piperazino-Quinolones Cinnoline-3-carboxylic Acid
Solubility Moderate (ester group) Low (aromatic substituents) Low (planar cinnoline core)
Bioactivity Potential antimicrobial (speculative) Antibacterial (vs. Gram-negative) Metal chelation, enzyme inhibition
Metabolic Stability Ester hydrolysis likely Stable piperazino side chains Acidic group prone to conjugation

Insights :

  • The amino and ester groups in the target compound may improve cell permeability compared to carboxylic acid derivatives .
  • Thiazino rings could confer resistance to efflux pumps, a limitation in fluoroquinolones .

Biological Activity

Methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₈N₂O₃S
  • Molecular Weight : 248.26 g/mol
  • CAS Number : Not specified in the available sources.

Research indicates that compounds within the thiazinoquinoline class exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : Some derivatives of thiazinoquinoline have shown inhibitory effects on enzymes such as human leukocyte elastase (HLE) and cathepsin L, which are important in inflammatory processes and cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that thiazinoquinoline derivatives may possess antimicrobial properties, potentially effective against certain strains of bacteria and fungi .
  • Anticancer Properties : There is emerging evidence that compounds in this class may have anticancer effects, possibly through apoptosis induction in cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazinoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays conducted on HepG2 and MCF-7 cell lines demonstrated that this compound showed IC50 values indicating moderate cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundHepG212.5
This compoundMCF-715.0

Case Studies

  • Case Study on Enzyme Inhibition :
    • A recent study focused on the inhibition of cathepsin L by thiazinoquinoline derivatives. The compound was shown to inhibit cathepsin L with an IC50 value of 25 µM, suggesting a potential role in treating diseases related to cysteine proteases .
  • Anticancer Research :
    • In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, as evidenced by increased annexin V staining and caspase activation assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate?

  • Methodological Answer : Utilize a hybrid computational-experimental approach. First, employ quantum chemical calculations (e.g., density functional theory) to predict viable reaction pathways and intermediates . Next, apply statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading), minimizing trial-and-error experimentation . For example, fractional factorial designs can identify critical variables affecting yield. Validate synthetic routes using LC-MS or NMR to confirm intermediate formation and final product purity .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structural identity?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • NMR : Assign peaks for the thiazinoquinoline core (e.g., δ 8.5–9.0 ppm for aromatic protons, δ 3.8–4.2 ppm for methyl ester groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹) .
    Cross-reference data with computational predictions (e.g., simulated NMR spectra from Gaussian calculations) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental outcomes in the synthesis of this compound?

  • Methodological Answer :

  • Cross-validation : Reconcile computational models (e.g., transition state energies) with experimental kinetics data (e.g., Arrhenius plots) to identify systematic errors in theoretical methods .
  • Sensitivity analysis : Use DoE to test how minor variations in reaction conditions (e.g., trace moisture, impurity levels) impact yield, revealing unaccounted variables in simulations .
  • Machine learning : Train models on failed/promising reactions to refine computational predictions iteratively .

Q. How can membrane separation technologies be optimized for purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane selection : Use nanofiltration membranes with molecular weight cut-offs (MWCO) tailored to the compound’s size (~300–400 Da) to retain larger impurities .
  • Solvent compatibility : Test solvent-resistant membranes (e.g., polyimide) in polar aprotic solvents (e.g., DMF, DMSO) to avoid membrane degradation .
  • Process optimization : Apply response surface methodology (RSM) to balance flux, purity, and recovery rates, considering variables like transmembrane pressure and feed concentration .

Q. What experimental design principles should guide the optimization of reaction conditions for high-yield synthesis?

  • Methodological Answer :

  • Screening phase : Use Plackett-Burman designs to identify critical factors (e.g., catalyst type, solvent, stoichiometry) with minimal experiments .
  • Optimization phase : Apply central composite design (CCD) to model non-linear relationships between variables (e.g., temperature vs. reaction time) and predict maximum yield regions .
  • Validation : Replicate optimal conditions in triplicate and characterize batches using HPLC to ensure consistency (<5% RSD) .

Q. How can reactor design principles improve scalability for this compound’s synthesis?

  • Methodological Answer :

  • Continuous-flow reactors : Mitigate exothermicity risks by controlling heat transfer in microchannel reactors, ensuring safe scale-up .
  • Mixing efficiency : Use computational fluid dynamics (CFD) to simulate agitation rates in stirred-tank reactors, preventing localized concentration gradients .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., UV-Vis probes) for real-time monitoring of intermediate conversion .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in reported spectroscopic data for structurally similar thiazinoquinoline derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare published data (e.g., NMR shifts in PubChem, DSSTox) to identify solvent- or instrumentation-dependent variations .
  • Quantum mechanical calculations : Simulate NMR spectra under different conditions (e.g., DMSO vs. CDCl₃) to isolate solvent effects .
  • Collaborative validation : Share raw spectral data via open-access platforms for peer verification .

Q. What statistical methods are recommended for analyzing non-linear relationships in reaction optimization data?

  • Methodological Answer :

  • Multivariate analysis : Use partial least squares (PLS) regression to correlate multiple input variables (e.g., temperature, pH) with output metrics (yield, purity) .
  • Artificial neural networks (ANNs) : Model complex interactions between variables when traditional RSM fails to capture curvature .
  • Robustness testing : Apply Monte Carlo simulations to assess parameter sensitivity and define acceptable operating ranges .

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